3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-
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Overview
Description
3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and an amino group linked to a 4-(1-methylethyl)phenyl group at the 2-position. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of methylpyridines using oxidizing agents like potassium permanganate.
Amination Reaction: The amino group linked to the 4-(1-methylethyl)phenyl group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyridine derivative.
Industrial Production Methods
In industrial settings, the production of 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino group or the phenyl ring may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation Products: Quinones, oxides.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but with the carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Carboxylic acid group at the 4-position.
Uniqueness
3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- is unique due to the presence of the amino group linked to a 4-(1-methylethyl)phenyl group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-propan-2-ylanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10(2)11-5-7-12(8-6-11)17-14-13(15(18)19)4-3-9-16-14/h3-10H,1-2H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLXMHUTJZKNCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360798 |
Source
|
Record name | 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55285-34-2 |
Source
|
Record name | 2-[[4-(1-Methylethyl)phenyl]amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55285-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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